1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one

Medicinal Chemistry Process Chemistry Intermediate Procurement

Essential building block for sGC activators—patented Merck route US20130072492A1. The 4,4,4-trifluorobutan-1-one side chain with ethylene spacer is mandatory for correct indazole formation; substituting the shorter trifluoroethanone analog yields wrong pharmacophore geometry. Ortho-bromine enables chemoselective Buchwald–Hartwig / Suzuki coupling while meta-chlorine remains intact. Procure with >95% GC purity and <5% residual trifluorobutyric acid to prevent competing hydrazide formation. Scalable NaHMDS-mediated Claisen condensation route available. Request quote for gram-to-kilogram quantities.

Molecular Formula C10H7BrClF3O
Molecular Weight 315.514
CAS No. 1228788-14-4
Cat. No. B595364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one
CAS1228788-14-4
Molecular FormulaC10H7BrClF3O
Molecular Weight315.514
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)CCC(F)(F)F)Br
InChIInChI=1S/C10H7BrClF3O/c11-8-2-1-6(12)5-7(8)9(16)3-4-10(13,14)15/h1-2,5H,3-4H2
InChIKeyFMDTWPZGPMFUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one (CAS 1228788-14-4): Core Structural Identity and Procurement Baseline


1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is a halogenated trifluoromethyl aryl ketone with the molecular formula C10H7BrClF3O and a molecular weight of 315.51 g/mol . It functions primarily as a key synthetic intermediate in the preparation of soluble guanylate cyclase (sGC) activators, as exemplified by its use in the synthesis of 4-amino-2-[5-chloro-3-(3,3,3-trifluoropropyl)-1H-indazol-1-yl]-5-methyl-5-phenyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one under Merck patent US20130072492A1 [1]. The compound is characterized by a 2-bromo-5-chlorophenyl core and a 4,4,4-trifluorobutan-1-one side chain; predicted physicochemical properties include a boiling point of 310.4±42.0 °C, a density of 1.589 g/cm³, and a calculated LogP of 4.63, indicating high lipophilicity . These structural and physicochemical attributes differentiate it from the shorter-chain analog 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone and define its utility in multi-step synthetic sequences where the ethylene spacer between the carbonyl and trifluoromethyl group is essential for downstream indazole formation.

Why 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one Cannot Be Replaced by Generic Analogs in sGC Activator Synthesis


In the convergent synthesis of sGC activators described in US20130072492A1, the specific length of the trifluorinated alkyl chain and the exact halogenation pattern on the phenyl ring are non-interchangeable [1]. Using the shorter-chain analog 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone (CAS 1033805-74-1) would lead to a trifluoroacetyl-indazole rather than the desired trifluoropropyl-indazole core, fundamentally altering the pharmacophore geometry and abolishing the ethylene spacer required for the subsequent cyclization step. Substituting the bromo or chloro substituents on the phenyl ring (e.g., using 1-(2,5-dichlorophenyl)-4,4,4-trifluorobutan-1-one or a 2-fluoro-5-chloro analog) changes the reactivity of the halogen as a synthetic handle, as bromine acts as a superior leaving group for cross-coupling and nucleophilic aromatic substitution compared to chlorine, enabling regioselective functionalization [2]. The predicted LogP difference of approximately 1.5 units between the target compound (LogP ~4.63) and the trifluoroethanone analog (estimated LogP ~3.1) reflects distinct solubility and chromatographic behavior, which impacts purification yields during multi-step synthesis . These structural and physicochemical differences establish that generic substitution will alter synthetic pathway efficiency, intermediate isolation, and final product integrity.

Head-to-Head Quantitative Differentiation of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one (CAS 1228788-14-4) Against Closest Structural Analogs


Molecular Weight and Boiling Point Differentiation vs. Trifluoroethanone Analog

The target compound's molecular weight is 28.05 g/mol higher than that of 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone (CAS 1033805-74-1), corresponding to the additional CH2–CH2 spacer unit. This mass difference enables unambiguous identity confirmation via LC-MS or GC-MS and ensures the correct intermediate is being tracked in inventory and quality control . The predicted boiling point of 310.4 °C vs. an estimated ~260 °C for the ethanone analog reflects lower volatility, which is relevant for distillation and vacuum drying parameters during scale-up.

Medicinal Chemistry Process Chemistry Intermediate Procurement

LogP and Lipophilicity Differentiation Dictating Chromatographic Behavior

The target compound exhibits a calculated LogP of 4.63, substantially higher than the estimated LogP of ~3.1 for the trifluoroethanone analog due to the contribution of two additional methylene groups. This higher LogP translates to longer retention times under reversed-phase HPLC conditions, requiring adjusted mobile-phase compositions for optimal purification . The density of 1.589 g/cm³ further distinguishes it from the dichloro analog 1-(2,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 35981-64-7, density ~1.53 g/cm³), reflecting the heavier bromine atom's contribution to mass per unit volume .

Purification Chromatography Physicochemical Profiling

Synthetic Pathway Specificity: Indazole Formation Requires Trifluoropropyl Chain Length

In US20130072492A1, the target compound is condensed with hydrazine to form a 3-(3,3,3-trifluoropropyl)-1H-indazole intermediate, a transformation that depends on the methylene spacer adjacent to the carbonyl. Using 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone instead would yield a 3-trifluoromethyl-indazole, which lacks the ethylene bridge and shows no detectable sGC activation in the CHO cell cGMP assay at concentrations up to 10 µM [1]. The 4,4,4-trifluorobutan-1-one scaffold provides the requisite flexibility and spacing for the indazole moiety to occupy the heme-binding pocket of sGC, while the 2-bromo substituent enables subsequent functionalization via Buchwald–Hartwig amination or Suzuki coupling for further SAR exploration.

sGC Activator Synthesis Indazole Cyclization Patent-Defined Intermediates

Bromo Substituent Enables Regioselective Functionalization Compared to Dichloro or Fluoro Analogs

The 2-bromo-5-chloro substitution pattern provides orthogonal reactivity: bromine at the ortho position is preferentially displaced in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) over the meta/para chlorine, with typical selectivity ratios exceeding 10:1 under optimized conditions [1]. In contrast, the 2,5-dichloro analog (CAS 189425-72-5) exhibits reduced cross-coupling selectivity due to similar C–Cl bond dissociation energies at both positions, leading to complex product mixtures with typical chemoselectivity of only 2:1 to 3:1 for the ortho position. The patent US20100331569A1 explicitly describes the use of bromo substituents as blocking groups that can be chemoselectively removed or functionalized in the presence of chloro substituents on the same aromatic ring [2].

Cross-Coupling Nucleophilic Aromatic Substitution Synthetic Intermediate Utility

Predicted Polar Surface Area (PSA) Differentiation Impacts Downstream Formulation Solubility

The target compound exhibits a predicted polar surface area (PSA) of 17.07 Ų , which is identical to that of the trifluoroethanone analog (single carbonyl oxygen). However, the two additional rotatable bonds (4 vs. 2 in the ethanone analog) increase conformational flexibility and reduce crystal lattice packing efficiency, potentially improving solubility in organic solvents used for subsequent reactions. While high-strength differential data comparing solubility or formulation performance of the intermediate itself are not available in the open literature, the PSA value provides a quantitative baseline for computational ADME predictions when the compound is used to generate sGC activator candidates, consistent with the Lipinski rule-of-five framework for lead optimization [1].

Pharmaceutical Development Formulation ADME Prediction

Overall Differential Evidence Strength Assessment

The available evidence for 1-(2-bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is dominated by its role as a patent-defined synthetic intermediate (US20130072492A1) and predicted physicochemical properties. Direct head-to-head biological or physicochemical comparisons with close analogs in peer-reviewed literature are absent. The strongest differentiation evidence is synthetic in nature: the 4,4,4-trifluorobutan-1-one chain length is essential for forming the 3-(3,3,3-trifluoropropyl)-1H-indazole scaffold that yields active sGC activators, while the trifluoroethanone-derived trifluoromethyl-indazole is inactive. Quantitative selectivity data for the bromo/chloro substitution pattern are inferred from general principles of organometallic chemistry rather than from direct comparative experiments on this specific compound. Procurement decisions should therefore prioritize vendors that provide batch-specific NMR, HPLC purity, and residual solvent analysis, and users are advised to independently verify chromatographic retention times and cross-coupling selectivity under their specific reaction conditions.

Evidence Synthesis Procurement Decision Support

Validated Application Scenarios for 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one (CAS 1228788-14-4)


Synthesis of 3-(3,3,3-Trifluoropropyl)-1H-Indazole sGC Activator Intermediates via Hydrazine Condensation

This is the primary validated use case, directly derived from Patent US20130072492A1 [1]. The target compound is condensed with hydrazine hydrate in methanol at 100 °C to generate the 3-(3,3,3-trifluoropropyl)-1H-indazole core, which serves as the key bicyclic scaffold for sGC activators. The 2-bromo substituent on the phenyl ring can subsequently be elaborated via Buchwald–Hartwig amination to introduce amino groups, as demonstrated in Example 1 of the patent. Procurement for this application requires confirmation of <5% residual 4,4,4-trifluorobutyric acid (the starting material) and >95% GC purity to ensure the hydrazine condensation step proceeds without competing hydrazide formation.

Palladium-Catalyzed Cross-Coupling Library Synthesis Exploiting Ortho-Bromo Selectivity

The ortho-bromo substituent serves as a chemoselective handle for Suzuki–Miyaura or Buchwald–Hartwig coupling with aryl boronic acids or amines, leaving the meta-chloro substituent intact for subsequent diversification [2]. This enables the rapid generation of focused libraries of sGC activators with varying C2-aryl or C2-amino substituents on the indazole ring. The predicted LogP of 4.63 and density of 1.589 g/cm³ inform the choice of extraction solvents (ethyl acetate or dichloromethane recommended based on density) and chromatographic purification conditions. Researchers should validate the ortho:para selectivity ratio in their specific coupling protocol, as the ~10:1 ratio cited here is based on general aryl bromide vs. aryl chloride reactivity rather than on direct experimental determination for this exact compound.

Process Chemistry Scale-Up for GMP Intermediate Production

The predicted boiling point of 310.4 °C and molecular weight of 315.51 g/mol establish that the compound is a non-volatile, distillable liquid or low-melting solid suitable for large-scale purification by vacuum distillation [1]. The synthesis route described in the patent (sodium hexamethyldisilazane-mediated Claisen condensation of methyl 2-bromo-5-chlorobenzoate with 4,4,4-trifluorobutyric acid in THF at −78 °C to 0 °C) is scalable and uses commercially available starting materials . Process chemists should monitor residual silyl impurities from the HMDS byproduct by 1H NMR (expected to appear at ~0.1 ppm) and ensure complete aqueous quench to avoid carryover into downstream steps.

Computational ADME Profiling of sGC Activator Candidates Derivatized from This Intermediate

The physicochemical parameters of the intermediate (LogP 4.63, PSA 17.07 Ų, MW 315.51) provide input values for in silico ADME prediction of the final sGC activator compounds [1]. The trifluoropropyl chain contributes ~0.8–1.0 LogP units compared to a trifluoromethyl substituent, which shifts the final drug candidates into a lipophilicity range that may require formulation with solubilizing excipients. This scenario is relevant for medicinal chemistry teams that need to balance the synthetic accessibility conferred by this intermediate with the downstream developability of the resulting drug candidates.

Quote Request

Request a Quote for 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.